S-Pyruvylglutathione
Overview
Description
S-Pyruvylglutathione is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is characterized by the presence of a pyruvyl group attached to the sulfur atom of the cysteine residue in glutathione. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyruvylglutathione involves the reaction of glutathione with pyruvic acid. The reaction typically occurs under mild acidic conditions to facilitate the formation of the thioester bond between the sulfur atom of the cysteine residue and the carbonyl carbon of pyruvic acid. The reaction can be represented as follows:
Glutathione+Pyruvic Acid→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve the use of bioreactors where the reaction conditions such as pH, temperature, and reactant concentrations are carefully controlled to optimize yield and purity. The use of immobilized enzymes or catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: S-Pyruvylglutathione undergoes various chemical reactions, including:
Oxidation: The thioester bond can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group of the pyruvyl moiety can be reduced to form alcohols.
Substitution: The thioester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Thioester derivatives with substituted nucleophiles.
Scientific Research Applications
S-Pyruvylglutathione has several applications in scientific research, including:
Chemistry: Used as a model compound to study thioester chemistry and reactivity.
Biology: Investigated for its role in cellular redox reactions and as a potential antioxidant.
Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the synthesis of other bioactive compounds and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of S-Pyruvylglutathione involves its participation in redox reactions. The thioester bond is reactive and can undergo nucleophilic attack, leading to the formation of various products. The compound can also act as an antioxidant by scavenging reactive oxygen species and protecting cellular components from oxidative damage .
Comparison with Similar Compounds
S-Formylglutathione: Another derivative of glutathione with a formyl group attached to the sulfur atom.
S-Acetylglutathione: Contains an acetyl group attached to the sulfur atom.
S-Lactylglutathione: Features a lactyl group attached to the sulfur atom.
Uniqueness: S-Pyruvylglutathione is unique due to the presence of the pyruvyl group, which imparts distinct chemical reactivity and biological properties. Unlike other derivatives, it is specifically studied for its potential antioxidant properties and its role in redox biology .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(2-oxopropanoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h7-8H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZFKVEEDKGDM-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54398-03-7 | |
Record name | S-Pyruvylglutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054398037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-LACTOYLGLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC76XF39H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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